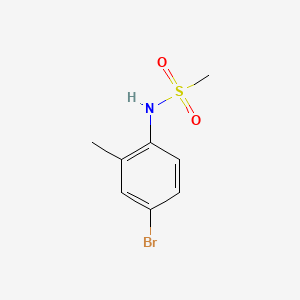

N-(4-bromo-2-methylphenyl)methanesulfonamide

Description

Contextualization within Methanesulfonamide (B31651) Derivatives and Aryl Sulfonamides

N-(4-bromo-2-methylphenyl)methanesulfonamide belongs to two significant classes of organic compounds: methanesulfonamide derivatives and aryl sulfonamides. The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and is found in a wide array of pharmaceutical drugs. Aryl sulfonamides, in particular, are known for a broad spectrum of biological activities. tandfonline.comfrontiersrj.comajchem-b.com Methanesulfonamide itself is utilized in organic synthesis as a reagent and a building block for various derivatives. jetir.org

The subject compound is a structurally specific example within these broad classes, featuring a bromine atom and a methyl group on the phenyl ring. These substitutions are not merely decorative; they provide specific chemical handles and influence the electronic properties of the molecule, making it a tailored substrate for various chemical transformations.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 330468-71-8 |

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

| Monoisotopic Mass | 262.96155 Da uni.lu |

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

|---|---|

| XlogP | 1.8 uni.lu |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Research Significance in Organic and Medicinal Chemistry Beyond Clinical Contexts

The primary significance of this compound in academic research lies in its role as a synthetic intermediate. The presence of a bromine atom on the aromatic ring makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds, allowing for the construction of complex molecular frameworks.

In a research context, a chemist might use this compound as a starting material to introduce the methanesulfonamidophenyl moiety into a larger molecule. For example, the bromine atom can be replaced with various other functional groups or coupled with other molecules to create novel compounds. These new derivatives can then be studied for their unique chemical properties or as potential leads in drug discovery programs. The synthesis of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, for instance, involved a similar bromo-sulfonamide precursor in a Suzuki-Miyaura cross-coupling reaction to build more complex structures for biological evaluation. mdpi.com This highlights the utility of bromo-aryl sulfonamides as foundational scaffolds in multi-step synthetic sequences.

Overview of Current Research Trajectories and Gaps

Current research in the broader field of sulfonamides is focused on several key areas. There is a continuous effort to develop more efficient and environmentally friendly methods for the synthesis of sulfonamide derivatives. nih.gov This includes the use of novel catalysts and exploring C-H functionalization reactions to avoid pre-functionalized starting materials. nih.gov

Another major trajectory is the design and synthesis of novel sulfonamides with diverse biological activities. tandfonline.comfrontiersrj.comajchem-b.com While this compound itself is not typically the final biologically active molecule, it serves as a key precursor in this endeavor. The ability to easily modify its structure through its bromine "handle" allows for the creation of libraries of related compounds. These libraries can then be screened for various biological targets.

A significant gap in the current literature is the lack of extensive studies on the specific reaction kinetics and optimization for this compound in various coupling reactions. While its utility as a substrate can be inferred from related compounds, detailed studies on its specific reactivity profile would be beneficial for synthetic chemists. Furthermore, while the focus has been on its use as an intermediate, a more thorough investigation into the fundamental physicochemical properties of the compound itself could provide valuable data for computational and theoretical studies in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZNYCBPKRPFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to N-(4-bromo-2-methylphenyl)methanesulfonamide

The synthesis of this compound can be achieved through several reliable pathways. The most common methods include the direct sulfonylation of the corresponding aniline (B41778) and multi-step sequences that utilize protective group strategies.

Direct N-Sulfonylation of 4-bromo-2-methylaniline (B145978)

The most straightforward method for preparing this compound is the direct reaction of 4-bromo-2-methylaniline with methanesulfonyl chloride. This reaction is a classic example of N-sulfonylation, where the nucleophilic amine group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is efficient for producing N-arylated sulfonamides. nie.edu.sg

The general reaction is as follows: BrC₆H₃(CH₃)NH₂ + CH₃SO₂Cl → BrC₆H₃(CH₃)NHSO₂CH₃ + HCl

This approach is favored for its simplicity and high atom economy. The starting material, 4-bromo-2-methylaniline, is a commercially available compound. sigmaaldrich.com

Multi-Step Approaches via Acetanilide Intermediates

An alternative and highly regioselective strategy involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). This method utilizes an acetamido group as a protecting group for the amine and as a directing group for electrophilic aromatic substitution. google.com This approach offers excellent control over the position of the bromine substituent.

The synthetic sequence is outlined below:

Protection of the Amine: 2-methylaniline is first acetylated using acetic anhydride (B1165640) or a greener alternative like zinc dust in acetic acid. researchgate.net This step forms N-(2-methylphenyl)acetamide, protecting the amine functionality from subsequent reactions.

Regioselective Bromination: The N-(2-methylphenyl)acetamide is then subjected to electrophilic bromination. The acetamido group is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the adjacent methyl group, the bromine atom is selectively introduced at the para position, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com

Deprotection: The acetamido group is hydrolyzed, typically under acidic or basic conditions, to regenerate the free amine, yielding 4-bromo-2-methylaniline. google.com

Sulfonylation: The final step is the N-sulfonylation of the newly formed 4-bromo-2-methylaniline with methanesulfonyl chloride, as described in the direct sulfonylation route, to produce the target compound.

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Amine Protection |

| 2 | N-(2-methylphenyl)acetamide | Bromine | N-(4-bromo-2-methylphenyl)acetamide | Regioselective Bromination |

| 3 | N-(4-bromo-2-methylphenyl)acetamide | HCl (aq) | 4-bromo-2-methylaniline | Deprotection |

| 4 | 4-bromo-2-methylaniline | Methanesulfonyl Chloride / Base | This compound | N-Sulfonylation |

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry offers a range of advanced techniques to improve reaction efficiency and to prepare a diverse library of analogs based on the this compound scaffold.

Metal-Catalyzed Coupling Reactions for Analog Preparation

The bromine atom on the aromatic ring serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

Palladium-catalyzed Carbonylation: The C-Br bond can be targeted in palladium-catalyzed carbonylation reactions. nih.gov In the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), carbon monoxide, and a suitable nucleophile (such as an alcohol or amine), the aryl bromide can be converted into an ester or an amide, respectively. nih.gov This allows for the introduction of carbonyl-containing functional groups in place of the bromine atom. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion and reductive elimination to yield the final product. diva-portal.org

Copper-catalyzed N-arylation: This method, often referred to as an Ullmann-type coupling, is a powerful tool for forming C-N bonds. nie.edu.sglookchem.com It can be used to synthesize the parent compound or its analogs by coupling an aryl bromide with a sulfonamide. nie.edu.sg Ligand-free systems using a copper(I) salt (e.g., CuI) and a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF have proven effective. nie.edu.sgnie.edu.sg This strategy is advantageous as it avoids the use of expensive palladium catalysts and can often be performed under non-inert conditions, making it suitable for larger-scale applications. nie.edu.sglookchem.com Another approach involves the use of arylboronic acids instead of aryl halides. organic-chemistry.org

Palladium-catalyzed Suzuki Coupling: The Suzuki reaction is another key transformation for analog synthesis. It involves the coupling of the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is highly effective for forming new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl substituents at the position of the bromine atom. This has been demonstrated in the synthesis of N-(aryl-substituted-2-methylphenyl) derivatives. mdpi.com

| Reaction Type | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Palladium-catalyzed Carbonylation | Pd(0) / Xantphos | Aryl Bromide, CO, Nucleophile (ROH, R₂NH) | Aryl Ester or Amide |

| Copper-catalyzed N-arylation | CuI / Base (e.g., Cs₂CO₃) | Aryl Bromide, Sulfonamide | N-Aryl Sulfonamide |

| Palladium-catalyzed Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Aryl Bromide, Boronic Acid | Biaryl or Alkyl-Aryl Compound |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. amazonaws.comnih.govorganic-chemistry.org The synthesis of sulfonamides is amenable to this technique. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This method has been successfully used for various organic transformations, including the synthesis of coordination polymers and heterocyclic compounds, highlighting its broad applicability. organic-chemistry.orgmdpi.com The synthesis of this compound and its derivatives could be significantly optimized by adopting microwave-assisted protocols, leading to a more energy-efficient and high-throughput process.

| Reaction Type | Heating Method | Typical Reaction Time | General Outcome |

|---|---|---|---|

| Sulfonamide Synthesis | Conventional Heating (Oil Bath) | Hours to Days | Standard yields |

| Microwave Irradiation | Minutes to Hours | Often higher yields, reduced byproducts |

Chemo- and Regioselective Synthesis of Derivatives

Chemo- and regioselectivity are crucial for the synthesis of complex molecules derived from this compound.

Reactivity and Derivatization Pathways

The chemical structure of this compound offers several reactive sites that can be targeted for derivatization. The primary points of reactivity include the bromine atom on the aromatic ring, the sulfonamide moiety, and the benzylic protons of the methyl group. These sites allow for a range of chemical transformations, enabling the synthesis of diverse analogs for various research applications.

The bromine atom attached to the phenyl ring is a key functionalization handle, primarily enabling palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This pathway allows for the introduction of a wide array of alkyl, alkenyl, aryl, and heteroaryl groups in place of the bromine atom. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base. While specific studies on this compound are not prevalent, extensive research on similar substrates like 4-bromo-2-methylaniline demonstrates the feasibility and robustness of this transformation. The reaction conditions are generally mild and tolerate a variety of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of carbon-nitrogen bonds, replacing the bromine atom with a primary or secondary amine. This method significantly expands the accessibility of N-aryl amine derivatives, which are common motifs in pharmaceuticals and materials science. The reaction involves a palladium catalyst, a phosphine ligand (often a bulky biarylphosphine), and a base. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. This reaction allows for the introduction of a diverse range of amino groups, from simple alkylamines to complex anilines and heterocycles.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates common conditions for Suzuki and Buchwald-Hartwig reactions based on analogous aryl bromide substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | Biaryl Compound |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | N-Aryl Amine |

| Suzuki-Miyaura | Alkylboronic Ester | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | Alkyl-Aryl Compound |

| Buchwald-Hartwig | Heterocyclic Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-Heteroaryl Compound |

Aromatic Ring and Methyl Group: The aromatic ring of this compound is generally stable to oxidation. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the methyl group can be oxidized. masterorganicchemistry.com This reaction typically occurs at the benzylic position, converting the methyl group into a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com The rest of the alkyl chain, if longer, would be cleaved off, yielding the benzoic acid derivative. masterorganicchemistry.com High-temperature gas-phase oxidation of related brominated aromatic compounds can lead to ring degradation and the formation of hydrogen bromide.

Sulfonamide Moiety: The sulfonamide group is exceptionally robust and resistant to both oxidation and many reducing conditions. Its stability is a key reason for its use as a protecting group for amines in organic synthesis. However, its cleavage (reduction of the S-N bond) can be achieved under specific, often harsh, reductive conditions. Classical methods include the use of strong reducing agents like dissolving metals (e.g., sodium in liquid ammonia) or lithium aluminum hydride (LiAlH₄). strath.ac.uk More recently, milder methods are being developed, including photocatalytic approaches that can cleave the N-S bond under visible light irradiation in the presence of a suitable photosensitizer and a reducing agent. researchgate.net These reductive cleavage methods regenerate the parent amine (4-bromo-2-methylaniline) and a sulfinic acid derivative.

The sulfonamide group itself is not prone to direct nucleophilic substitution at the sulfur atom. However, the nitrogen atom possesses an acidic proton (N-H). This proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate, or lithium hydride) to generate a nucleophilic sulfonamidate anion. This anion can then participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides.

This N-alkylation pathway is a straightforward method for introducing alkyl or benzyl (B1604629) groups onto the sulfonamide nitrogen. The reaction proceeds via a standard SN2 mechanism, where the sulfonamidate anion displaces a halide from an alkyl halide. This functionalization modifies the steric and electronic properties of the sulfonamide group and can be a precursor to further chemical transformations.

Table 2: N-Alkylation of the Sulfonamide Group This table provides generalized conditions for the N-alkylation of aryl sulfonamides based on established methodologies.

| Electrophile | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | DMF | Room Temp to 60 °C | N-methylated sulfonamide |

| Benzyl Bromide | NaH | THF | 0 °C to Room Temp | N-benzylated sulfonamide |

| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | N-alkylated ester |

| 1-Bromopropane | LiH | DMF | Room Temperature | N-propylated sulfonamide |

The inherent reactivity at multiple sites on this compound makes it a versatile scaffold for building more complex molecules.

At the Bromine Atom: As detailed in section 2.3.1, palladium-catalyzed cross-coupling reactions are the premier method for functionalization at this position, allowing the introduction of diverse carbon and nitrogen substituents.

At the Sulfonamide Nitrogen: N-alkylation or N-arylation, as described in section 2.3.3, provides a route to secondary sulfonamides with modified properties.

At the Methyl Group: The benzylic protons of the methyl group are susceptible to radical halogenation, for instance, using N-Bromosuccinimide (NBS) with a radical initiator. chemistrysteps.comchadsprep.commasterorganicchemistry.com This would produce N-(4-bromo-2-(bromomethyl)phenyl)methanesulfonamide, which contains a highly reactive benzylic bromide. This new functional group can readily undergo nucleophilic substitution with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines), opening up another dimension for derivatization.

By strategically combining reactions at these different sites, a large and diverse library of compounds can be generated from the this compound core structure.

Structural Elucidation and Conformational Analysis

Crystallographic Studies

No crystallographic data from single-crystal X-ray diffraction (XRD) analysis for N-(4-bromo-2-methylphenyl)methanesulfonamide has been found in the public domain. Such studies are crucial for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (XRD) Analysis

Information unavailable. An XRD analysis would provide the crystal system, space group, and unit cell dimensions, forming the basis for all further structural analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Information unavailable. Without crystallographic data, a definitive analysis of the specific bond lengths (e.g., S=O, S-N, S-C, C-Br), bond angles (e.g., O=S=O, C-S-N), and torsion angles that define the molecule's conformation cannot be provided.

Hydrogen Bonding Networks (N-H···O, C-H···O) and Supramolecular Assembly

Information unavailable. While sulfonamides typically exhibit N-H···O hydrogen bonds, forming chains or dimers that influence their supramolecular structure, the specific network and geometry for this compound are unknown without experimental data.

π-π Stacking Interactions and Aromatic Ring Orientations

Information unavailable. The existence and geometry of π-π stacking interactions between the bromo-methylphenyl rings, which depend on how the molecules pack in the crystal lattice, have not been documented.

Polymorphism and its Impact on Solid-State Structure

Information unavailable. There are no reports on the existence of polymorphs—different crystal forms of the same compound—for this compound. Polymorphism can significantly affect a compound's physical properties, but its study requires the isolation and structural characterization of multiple crystalline forms.

Spectroscopic Characterization Techniques

While general chemical suppliers list the compound, detailed spectroscopic data (such as annotated NMR, FT-IR, or Mass Spectrometry spectra from peer-reviewed research) required for a thorough characterization are not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While direct experimental NMR spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra based on the known chemical shifts of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the N-H proton, and the methyl group of the methanesulfonamide (B31651) moiety. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on C3 would appear as a doublet, coupled to the proton on C5. The proton on C5 would be a doublet of doublets, coupled to the protons on C3 and C6. The proton on C6 would present as a doublet, coupled to the proton on C5. The methyl group attached to the phenyl ring is expected to appear as a singlet in the upfield region. The N-H proton would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the methanesulfonamide group would also appear as a singlet.

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| NH | 6.5 - 7.5 | br s |

| CH₃ (Aromatic) | 2.1 - 2.4 | s |

| CH₃ (Sulfonamide) | 2.9 - 3.1 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo, methyl, and methanesulfonamido substituents. The carbon bearing the bromine atom (C4) would be shifted to a lower field. The carbons of the two methyl groups would appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 120 - 135 |

| CH₃ (Aromatic) | 17 - 21 |

| CH₃ (Sulfonamide) | 35 - 40 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of the N-H, S=O, C-N, C-S, and aromatic C-H and C=C bonds.

The N-H stretching vibration is expected to appear as a sharp band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are characteristic and would likely be observed around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O | Asymmetric Stretch | 1300 - 1350 |

| S=O | Symmetric Stretch | 1150 - 1170 |

| C-N | Stretch | 1200 - 1350 |

| C-S | Stretch | 650 - 750 |

| C-Br | Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands arising from π → π* electronic transitions within the substituted benzene ring. The presence of the bromo, methyl, and methanesulfonamido groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes exhibit a primary absorption band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-290 nm.

Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) |

| π → π* (E2-band) | ~ 210 - 240 |

| π → π* (B-band) | ~ 260 - 290 |

Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, the molecular formula is C₈H₁₀BrNO₂S, with a monoisotopic mass of approximately 262.96 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for sulfonamides is the cleavage of the C-N or S-N bond. Loss of the methanesulfonyl radical (•SO₂CH₃) would lead to a significant fragment ion. Another plausible fragmentation is the loss of the bromine atom.

Predicted Mass Spectrometry Data uni.lu

| Adduct / Fragment | Predicted m/z |

| [M]⁺ | 262.96100 |

| [M+H]⁺ | 263.96883 |

| [M+Na]⁺ | 285.95077 |

| [M-H]⁻ | 261.95427 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(4-bromo-2-methylphenyl)methanesulfonamide, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization.

This process computationally explores various atomic arrangements to find the one with the minimum energy, which corresponds to the most stable molecular structure. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral (torsion) angles, defining the molecule's shape. This optimized structure is the crucial starting point for most other computational analyses, including the prediction of spectroscopic and reactivity parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO : This is the outermost orbital containing electrons. It acts as the electron-donating orbital, and its energy level is related to the molecule's ionization potential. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO : This is the lowest energy orbital that is devoid of electrons. It functions as the electron-accepting orbital, and its energy level is related to the electron affinity. Molecular regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This value is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich brominated aromatic ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.

Interactive Table: Key Frontier Orbital Parameters

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. A higher value suggests stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. A lower value suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A larger gap implies greater stability. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the molecule's geometry is optimized, quantum chemical methods can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Frequencies : DFT calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. For sulfonamides, characteristic vibrational frequencies include N-H stretching (typically in the 3300-3200 cm⁻¹ range) and asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively). Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the theoretical model and improve agreement with experimental results.

NMR Chemical Shifts : The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These predictions help in the assignment of complex experimental NMR spectra, confirming the molecular structure.

Interactive Table: Typical Vibrational Frequencies for Sulfonamides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretch | 3300 - 3200 | A sharp peak, sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | From the methyl groups. |

| S=O Asymmetric Stretch | 1350 - 1300 | A strong absorption band. |

| S=O Symmetric Stretch | 1170 - 1150 | Also a strong absorption band. |

Conformational Landscape Analysis

This compound has several rotatable bonds, primarily the C(phenyl)−N and N−S bonds, which allow it to adopt different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as these bonds are rotated to identify stable low-energy conformers and the energy barriers for interconversion.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time, often in the presence of other molecules like solvents or in a condensed phase.

MD simulations use classical mechanics to model the movements of atoms and molecules. For this compound, an MD simulation could model how the molecule tumbles and changes conformation in a solvent like water or ethanol (B145695). A key focus of such simulations would be the study of intermolecular interactions. The sulfonamide group, with its N-H proton (a hydrogen bond donor) and two sulfonyl oxygens (hydrogen bond acceptors), is capable of forming strong hydrogen bonds. In a crystal lattice or in solution, these molecules could link together via N–H···O hydrogen bonds, an interaction pattern observed in the crystal structure of the analogous pivalamide (B147659) compound. nih.gov

In Silico Reactivity Predictions and Reaction Mechanism Modeling

Computational methods are also used to predict how and where a molecule is likely to react. The electronic properties derived from DFT calculations are central to these predictions.

One powerful tool is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show:

Negative Potential : Concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds.

Positive Potential : Located around the acidic N-H proton, making it the most likely site for deprotonation by a base.

This information, combined with the analysis of frontier orbitals, allows chemists to predict the molecule's reactivity profile and model potential reaction mechanisms, providing a theoretical foundation for designing new synthetic pathways or understanding biological activity.

Based on a comprehensive review of available scientific literature, detailed information focusing specifically on the biological and mechanistic aspects of this compound is not extensively available. Research data concerning its specific interactions with enzymes like DHX9, COX-2, or 5-HT6, its structure-activity relationships, effects on cellular pathways, and precise antimicrobial, molecular docking, or ADMET profiles are not sufficiently detailed in the retrieved sources to construct an in-depth article according to the requested outline.

General research on related sulfonamide and bromo-phenyl compounds indicates a broad range of biological activities, including enzyme inhibition and antimicrobial properties. who.intnih.govnih.gov For instance, various sulfonamide derivatives have been investigated for their potential as antibacterial agents and enzyme inhibitors. who.intnih.gov Molecular docking and in silico ADMET predictions are common practice in the development of such compounds to forecast their binding affinities and pharmacokinetic properties. researchgate.netnih.govnih.govjonuns.com However, specific data points and detailed analyses for this compound itself are not present in the available literature. Therefore, generating a thorough and scientifically accurate article that strictly adheres to the provided detailed outline for this specific compound is not feasible at this time.

Biological Activity and Mechanistic Insights Non Clinical Research Focus

ADMET Prediction (In Silico for Research Compound Design)

Absorption and Distribution Prediction

In silico predictive models are valuable tools in early-phase drug discovery for estimating the pharmacokinetic properties of novel chemical entities. These computational methods provide insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) characteristics, guiding further experimental investigation. For N-(4-bromo-2-methylphenyl)methanesulfonamide, several key physicochemical and pharmacokinetic parameters have been predicted using established computational platforms.

Predictions suggest that this compound exhibits high gastrointestinal absorption. The compound's molecular properties align with the criteria for good oral bioavailability. For instance, its predicted lipophilicity, as indicated by a consensus Log P value of approximately 2.58, falls within the optimal range for passive diffusion across the intestinal membrane.

The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. Predictive models indicate that this compound is likely to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the penetration of substances into certain tissues, including the brain. Consequently, the compound is predicted to not readily cross the blood-brain barrier. The predicted steady-state volume of distribution (VDss) is low, suggesting that the compound may not extensively distribute into tissues outside of the bloodstream. Plasma protein binding is predicted to be significant, which can influence the fraction of the compound available to exert its biological effects and undergo metabolism.

Predicted Physicochemical and Absorption/Distribution Properties

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 264.14 g/mol | Favorable for absorption |

| LogP (o/w) | 2.58 | Optimal lipophilicity for membrane permeation |

| Water Solubility | Moderately soluble | Sufficient for dissolution in the GI tract |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Limited access to the central nervous system |

| P-gp Substrate | Yes | Subject to efflux from cells and tissues |

| Plasma Protein Binding | High | May have a longer duration of action |

| Volume of Distribution (VDss) | Low | Primarily confined to the circulatory system |

Metabolism and Excretion Pathway Prediction

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and duration of action. Computational models predict that this compound is a substrate for several cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism in the liver.

Specifically, the compound is predicted to be a substrate for CYP2D6 and CYP3A4. It is also predicted to be an inhibitor of CYP2C19, CYP2C9, and CYP3A4. The potential for inhibition of these key metabolic enzymes suggests a possibility of drug-drug interactions if co-administered with other compounds that are metabolized by these pathways.

The primary routes of metabolism for sulfonamide-containing compounds often involve hydroxylation of the aromatic ring, N-dealkylation, and subsequent conjugation reactions such as glucuronidation or sulfation to facilitate excretion. For this compound, likely sites of metabolism include the methyl group on the phenyl ring and the aromatic ring itself.

Regarding excretion, the metabolites of this compound are anticipated to be more water-soluble than the parent compound, facilitating their elimination from the body. The primary route of excretion for such metabolites is typically renal, via the urine. The compound is not predicted to be an inhibitor of the organic cation transporter 2 (OCT2), suggesting it is unlikely to interfere with the renal clearance of co-administered OCT2 substrates.

Predicted Metabolism and Excretion Properties

| Parameter | Prediction | Implication |

|---|---|---|

| CYP2D6 Substrate | Yes | Potential for metabolism by this isoform |

| CYP3A4 Substrate | Yes | Potential for metabolism by this isoform |

| CYP1A2 Inhibitor | No | Unlikely to inhibit this metabolic pathway |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Unlikely to inhibit this metabolic pathway |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by this transporter |

| Primary Excretion Route | Renal (predicted) | Elimination primarily through the kidneys |

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation of N-(4-bromo-2-methylphenyl)methanesulfonamide from starting materials, by-products, and degradants. The selection of a specific technique is contingent on the analytical objective, whether it be large-scale purification or precise purity determination.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as a primary method for assessing the purity of this compound. This technique offers high resolution, sensitivity, and reproducibility. nanobioletters.comwu.ac.th An established HPLC method allows for the accurate quantification of the main component and the detection of any impurities, which is critical for quality control.

The method typically employs a C18 or C8 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. nanobioletters.com The retention time (t R) of the compound is a key parameter, indicating the time it takes for the analyte to travel through the column to the detector. This retention is highly dependent on the specific chromatographic conditions. By injecting a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a given sample. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System with UV Detector |

| Column | Reverse-Phase C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. acs.org This technique operates on the principle of differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. Silica (B1680970) gel is the most commonly used stationary phase for sulfonamides due to its polar nature. nih.govteledynelabs.com

The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a packed silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. rochester.edu Compounds with lower polarity will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel. For this compound, a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexane (B92381) is often effective. kcl.ac.uk Fractions are collected sequentially and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Table 2: Typical Column Chromatography Parameters for Purification

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient elution, e.g., 0% to 50% Ethyl Acetate in Hexane |

| Loading Technique | Dry loading (adsorbing crude product onto a small amount of silica) or wet loading |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Cross-Validation and Analytical Replication for Data Consistency

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. Cross-validation involves comparing results from two distinct analytical methods or from the same method performed in different laboratories to assess their equivalence. This process is vital for ensuring inter-laboratory consistency and the reliability of data across different studies.

For this compound, this could involve comparing the purity results obtained from the primary HPLC method with those from an alternative method, such as Ultra-Performance Liquid Chromatography (UPLC) or Capillary Electrophoresis (CE). The goal is to demonstrate that the data are comparable and that the chosen analytical method is robust and reliable.

Analytical replication, or repeatability, is another cornerstone of data consistency. It involves performing the same analytical procedure multiple times on the same homogenous sample under the same conditions (same analyst, same instrument, short interval of time). The precision of the method is then evaluated by calculating the standard deviation or relative standard deviation (RSD) of the results. Low variability in the replicated measurements indicates high precision, providing confidence that the analytical results are consistent and reproducible. For a purity assay of this compound, an RSD of less than 2% is typically considered acceptable.

Applications in Chemical Research and Development Non Clinical

Reagent in Organic Synthesis

The chemical structure of N-(4-bromo-2-methylphenyl)methanesulfonamide lends itself to a variety of organic reactions, making it a useful reagent for introducing a specific molecular fragment into a new compound. The presence of a bromine atom on the aromatic ring allows for its participation in several carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications of aryl bromides in organic synthesis is in palladium-catalyzed cross-coupling reactions . These reactions are fundamental in the construction of complex organic molecules. While specific studies detailing the use of this compound in all types of coupling reactions are not extensively documented in publicly available literature, its structure is amenable to several key transformations:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. The bromo-substituted phenyl ring of this compound can readily react with various boronic acids or esters to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound could be utilized to introduce an alkynyl group at the 4-position of the substituted phenyl ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The bromo-substituent on the compound makes it a suitable substrate for this reaction, enabling the introduction of various amino groups.

The reactivity of the bromine atom allows synthetic chemists to use this compound as a foundational piece to build more elaborate molecular architectures.

Intermediate in the Synthesis of Complex Molecules and Scaffolds

Beyond its role as a reagent in specific reactions, this compound serves as a crucial intermediate in the multi-step synthesis of more complex molecules and molecular scaffolds. A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. nih.gov This functional group can engage in hydrogen bonding and other interactions with biological targets. Therefore, this compound provides a pre-built scaffold containing this important functional group.

A significant area where this intermediate has potential is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs. Many potent and selective COX-2 inhibitors feature a central diaryl heterocycle with a sulfonamide or methylsulfonylphenyl moiety.

While the direct synthesis of blockbuster drugs like Celecoxib (B62257) from this compound is not the primary documented route, this intermediate is structurally analogous to precursors used in the synthesis of various celecoxib derivatives and other COX-2 inhibitors. unifi.itnih.gov The general synthetic strategy often involves the reaction of a substituted phenylhydrazine (B124118) with a diketone to form the pyrazole (B372694) core of the inhibitor. The bromo-functionality on this compound could be transformed into a hydrazine (B178648) group, making it a suitable precursor for such syntheses.

Development of Radiotracers for Imaging Research (e.g., COX-2 expression)

The overexpression of COX-2 is associated with various pathological conditions, including inflammation and certain types of cancer. This has spurred the development of non-invasive imaging techniques to visualize and quantify COX-2 expression in living organisms. Positron Emission Tomography (PET) is a powerful imaging modality that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.

This compound serves as a potential precursor for the synthesis of radiotracers targeting COX-2. The development of such imaging agents is a critical area of non-clinical research. The general approach involves modifying the structure of a known COX-2 inhibitor to incorporate a radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]).

The research in this area focuses on synthesizing various fluorinated and radiolabeled analogs of known COX-2 inhibitors to evaluate their potential as PET imaging agents. The data gathered from such non-clinical studies, including radiochemical yield, specific activity, and in vitro binding affinity, are crucial for identifying promising candidates for further in vivo evaluation.

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The traditional synthesis of N-aryl sulfonamides often involves the reaction of an amine with a sulfonyl chloride, which may use harsh reagents and chlorinated solvents. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways.

Key areas for exploration include:

C-H Functionalization: Investigating novel catalytic systems (e.g., using transition metals like rhodium or palladium) for the direct sulfonamidation of C-H bonds on the 2-methylaniline precursor. This approach, particularly the direct C-H amination with sulfonyl azides, circumvents the need for pre-functionalized starting materials and reduces waste by forming nitrogen gas as the sole byproduct. rsc.org

Green Chemistry Approaches: The adoption of sustainable practices is paramount. Research should focus on replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). sci-hub.sersc.org Methodologies using stable and less toxic sulfur sources, such as sodium sulfinate, in place of reactive sulfonyl chlorides, represent a significant step towards a more sustainable process. researchgate.net Furthermore, developing solvent-free reaction conditions or employing energy-efficient techniques like microwave-assisted synthesis could drastically reduce the environmental footprint. sci-hub.se

Flow Chemistry: Implementing continuous flow synthesis for the production of N-(4-bromo-2-methylphenyl)methanesulfonamide could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved purity, and enhanced safety compared to batch processing.

A recent study highlighted a general and mild method for synthesizing sulfonamides in sustainable solvents by using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines. rsc.orgresearchgate.net This strategy, featuring a simple filtration-based workup, exemplifies a practical and green approach that could be adapted for the target compound. rsc.orgresearchgate.net

Advanced Structural-Activity Relationship (SAR) Studies via Targeted Modifications

A systematic investigation into the structure-activity relationship (SAR) is fundamental to optimizing the biological profile of this compound. This involves synthesizing a library of analogues with targeted modifications to probe the influence of each structural component on a desired biological activity. nih.gov The sulfonamide core is a well-established pharmacophore, and its activity is highly dependent on the nature of its substituents. openaccesspub.orgyoutube.com

Future SAR studies should systematically explore modifications at three key positions: the aromatic ring, the methyl group, and the methanesulfonyl moiety.

Aromatic Ring Modifications: The bromine atom at the para-position is a prime target for modification. Replacing it with other halogens (Cl, F), hydrogen bonding groups (OH, NH₂), or lipophilic groups (CF₃, OCH₃) can significantly alter the compound's electronic and steric properties, influencing target binding and pharmacokinetic profiles.

Methyl Group Modifications: The ortho-methyl group influences the conformation of the sulfonamide linkage. Exploring the impact of its size and electronics by replacing it with other alkyl groups (ethyl, isopropyl) or electron-withdrawing/donating groups is a logical step.

Sulfonamide Moiety Alterations: While the methanesulfonyl group is simple, it can be replaced with larger or more complex sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl) to explore additional binding interactions.

The following table outlines potential targeted modifications for future SAR studies.

| Modification Site | Original Group | Proposed Modifications | Rationale for Modification |

|---|---|---|---|

| Aromatic Ring (Position 4) | Bromo (-Br) | -Cl, -F, -I, -CF₃, -OCH₃, -CN, -NO₂ | To evaluate the effect of electronics (electron-withdrawing vs. donating) and sterics on activity and selectivity. |

| Aromatic Ring (Position 2) | Methyl (-CH₃) | -H, -C₂H₅, -CH(CH₃)₂, -Cl, -OCH₃ | To probe the steric and electronic requirements near the sulfonamide linker and its impact on torsional angles. |

| Aromatic Ring (Other Positions) | -H | Introduction of small substituents at positions 3, 5, or 6 | To explore additional binding pockets and refine the overall shape and polarity of the molecule. |

| Sulfonyl Group | Methyl (-CH₃) | -C₂H₅, -CH₂Ph, -Ph, substituted -Ph | To investigate potential interactions with hydrophobic pockets in the target's active site. |

Deeper Mechanistic Understanding of Biological Interactions through Biophysical Methods

While SAR studies can identify potent compounds, a deeper understanding of how they interact with their biological targets at a molecular level is crucial for rational drug design. A suite of biophysical techniques can provide invaluable data on the thermodynamics, kinetics, and structural basis of these interactions. nuvisan.comnih.gov

Future research should employ these methods to elucidate the mechanism of action:

Surface Plasmon Resonance (SPR): This technique can be used to measure the real-time binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (Kₑ) of the compound with its purified target protein. eurofinsdiscovery.commdpi.com This is particularly useful for ranking compounds and understanding how structural changes affect binding dynamics. eurofinsdiscovery.com

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, measuring the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). mdpi.com This information helps to understand the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects).

X-ray Crystallography: Obtaining a co-crystal structure of this compound or its optimized analogues bound to the target protein would offer the most detailed, high-resolution view of the binding mode. This structural information is invaluable for explaining SAR data and guiding further structure-based design efforts. whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD-NMR) or chemical shift perturbation (CSP) assays, can identify binding events and map the interaction interface between the compound and its target, even for weak binders. nih.govmdpi.com

Application in Material Science (if explicitly non-biological/non-clinical)

The structural features of this compound, specifically its rigid aromatic core and functional handles (bromo and amine groups), suggest potential for its use as a monomer or building block in materials science. This represents a non-biological avenue of research worth exploring.

A particularly promising area is the development of Covalent Organic Frameworks (COFs) . COFs are porous, crystalline polymers with highly ordered structures and tunable properties. researchgate.net They are synthesized from organic building blocks that are stitched together with strong covalent bonds. The defined structure of this compound could be leveraged in several ways:

Monomer for COF Synthesis: The bromo- and amino- functionalities could be used in polymerization reactions (e.g., Suzuki or Buchwald-Hartwig coupling after modification) to form extended, porous networks.

Functional Materials: The inherent electronic properties of the aromatic system, combined with the potential for ordered π-stacking within a COF structure, could lead to materials with interesting semiconducting or photoconductive properties for applications in flexible electronic devices. chemrxiv.orgrsc.org

Future research would involve designing appropriate reaction schemes to incorporate this molecule into polymeric structures and subsequently characterizing the resulting materials' porosity, stability, and electronic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the research and development of this compound analogues. researchgate.netnih.gov

Future research should leverage AI and ML in the following areas:

Predictive Modeling (QSPR/QSAR): By generating initial SAR data, ML algorithms can be trained to build Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity, physicochemical properties (solubility, permeability), and potential toxicity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. mdpi.commalvernpanalytical.com

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. nih.gov These models can be optimized to generate structures with high predicted activity and desirable drug-like properties, exploring chemical space that might not be intuitively obvious to a medicinal chemist.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of compounds to identify molecules that are structurally similar or predicted to bind to the same target as the lead compound, potentially identifying novel scaffolds with improved properties. mdpi.com

By combining computational predictions with empirical lab work, the design-make-test-analyze cycle can be made significantly more efficient, reducing costs and timelines for developing optimized derivatives. nih.gov

Q & A

Q. What are the optimal synthetic conditions for preparing N-(4-bromo-2-methylphenyl)methanesulfonamide?

Methodological Answer: The synthesis typically involves reacting 4-bromo-2-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide linkage (δ ~3.0 ppm for CHSO) and aromatic substitution patterns .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm bromine placement and sulfonamide geometry . Challenges include heavy atom (Br) effects on data collection, requiring high-resolution detectors .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 278.17) .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

Q. What solvents are suitable for solubility studies of this compound?

Methodological Answer: Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (DCM, ethyl acetate) for synthetic applications. Empirical

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | >50 | In vitro assays |

| Ethanol | ~10 | Recrystallization |

| Water | <0.1 | Not recommended |

| Reference: . |

Q. What are common synthetic impurities, and how are they identified?

Methodological Answer:

- Unreacted Aniline : Detected via TLC (stains with ninhydrin) or -NMR (aromatic proton shifts at δ 6.8–7.2 ppm) .

- Di-sulfonylated Byproduct : Forms if excess methanesulfonyl chloride is used. Identified by ESI-MS ([M+H] at m/z 356.22) and column chromatography .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide formation be validated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via -NMR to track methanesulfonyl chloride consumption .

- Isotopic Labeling : Use -labeled aniline to confirm nucleophilic attack via -NMR shifts .

- Computational Modeling : DFT calculations (e.g., Gaussian) to simulate transition states and activation energies .

Q. What methodologies elucidate the biological activity mechanisms of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC values correlate with substituent electronegativity (Br enhances binding) .

- Covalent Binding Studies : Use LC-MS to identify adducts with cysteine residues in target proteins .

- Molecular Docking : AutoDock Vina to predict binding poses in sulfonamide-binding pockets (e.g., carbonic anhydrase) .

Q. How can contradictory data on biological efficacy be resolved?

Methodological Answer:

- Meta-Analysis : Compare IC values across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .

- SAR Studies : Systematically vary substituents (e.g., Br vs. Cl) to isolate electronic vs. steric effects .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity to rule off-target effects .

Q. What strategies assess the environmental impact of sulfonamide derivatives?

Methodological Answer:

- Persistence Studies : HPLC-MS/MS to quantify degradation half-life in water under UV light (t >30 days for brominated analogs) .

- Ecotoxicity Assays : Daphnia magna acute toxicity (48-h LC) and algal growth inhibition tests .

- Degradation Pathways : LC-QTOF-MS to identify photolytic byproducts (e.g., debrominated sulfonamides) .

Q. What challenges arise in crystallizing brominated sulfonamides, and how are they addressed?

Methodological Answer:

- Heavy Atom Effects : Bromine’s high electron density causes absorption errors. Mitigate with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections .

- Crystal Twinning : Use SHELXD for twin refinement or seed crystals to promote single-crystal growth .

- Data Collection : High-resolution detectors (e.g., CCD) and low temperatures (100 K) to improve signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.